(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
“(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C15H13N3O2S and a molecular weight of 299.35 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and other characteristics. For “this compound”, specific physical and chemical properties could not be found in the available resources .Scientific Research Applications
DNA Interaction and Chromosome Staining
Compounds similar to Hoechst 33258, which binds to the minor groove of double-stranded B-DNA, are utilized in biological research for DNA staining, enabling the visualization of cell nuclei and chromosomes in microscopy and flow cytometry applications. These derivatives are valuable tools in cell biology for analyzing nuclear DNA content, identifying chromosomal abnormalities, and assisting in the study of cellular processes (Issar & Kakkar, 2013).
Antimicrobial and Antifungal Applications
Cyanobacterial compounds, which include structural motifs similar to the cyano and thiazol groups, exhibit a broad spectrum of antimicrobial activities. These natural products have been studied for their potential to combat multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis, suggesting that compounds with related structural features might also possess valuable antimicrobial properties (Swain, Paidesetty, & Padhy, 2017).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging agents, such as those incorporating the dicyano and ethoxyphenyl groups, have been developed for in vivo imaging of amyloid deposits in the brain, which are hallmarks of Alzheimer's disease. These compounds facilitate the early detection and monitoring of disease progression, as well as the evaluation of therapeutic interventions targeting amyloid pathology (Nordberg, 2007).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which share functional group similarities with the compound , are explored for their luminescent properties and potential applications in optoelectronic devices. These materials are investigated for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic and photonic devices, highlighting the versatility of compounds with such structural elements in advanced material science (Lipunova et al., 2018).
Future Directions
The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Properties
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-13-5-3-11(4-6-13)9-12(10-16)14(19)18-15-17-7-8-21-15/h3-9H,2H2,1H3,(H,17,18,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGYBHCZPHTOPV-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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